The synthesis of D-Jnki-1 involves linking a twenty-amino-acid terminal JNK-inhibitory sequence derived from JNK-interacting protein 1 with a ten-amino-acid HIV-Tat transporter sequence. This design facilitates cellular penetration, allowing the peptide to reach its target effectively. The synthesis process typically requires solid-phase peptide synthesis techniques, ensuring that the final product maintains the necessary structural integrity for biological activity .
The molecular structure of D-Jnki-1 consists of a sequence of amino acids that form a peptide. The structure includes:
Data on the molecular structure can be obtained from crystallography studies or computational modeling techniques that simulate its interaction with JNK .
D-Jnki-1 primarily functions through competitive inhibition of JNK, preventing it from phosphorylating its substrates such as c-Jun. The mechanism involves:
Research has demonstrated that D-Jnki-1 can effectively reduce phosphorylation levels of c-Jun in various experimental models, confirming its role as an inhibitor in signaling pathways mediated by JNK .
The mechanism of action for D-Jnki-1 involves several key processes:
D-Jnki-1 possesses several notable physical and chemical properties:
Relevant data from studies indicate that D-Jnki-1 maintains its activity across various concentrations and formulations, making it suitable for diverse experimental setups .
D-Jnki-1 has several scientific uses across various fields:
D-JNKI-1 is a dextrorotatory (D-enantiomer) peptide with a molecular weight of 3,822.44 Da and the empirical formula C₁₆₄H₂₈₆N₆₆O₄₀. Its primary structure consists of a 19-amino acid JNK-binding domain (JBD) derived from the scaffold protein IB1/JIP1, linked to a 10-amino acid HIV-Tat (48–57) cell-penetrating sequence via dual proline spacers. This configuration ensures protease resistance and efficient cellular uptake. The peptide sequence is:d-(Asp-Gln-Ser-Arg-Pro-Val-Gln-Pro-Phe-Leu-Asn-Leu-Thr-Thr-Pro-Arg-Lys-Pro-Arg-Pro-Pro-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Gly)-NH₂ [1] [5] [9].
Key physicochemical properties include:
Table 1: Chemical and Physical Properties of D-JNKI-1
Property | Value/Description |
---|---|
CAS Number | 1445179-97-4 (primary); 1198367-70-2 (alternate) |
Molecular Weight | 3,822.44 g/mol |
Purity (Commercial) | ≥98%–99.29% |
Sequence (IUPAC) | See above sequence |
Storage Conditions | –80°C (2 years); –20°C (1 month); sealed, dry environment |
Solubility Profile | H₂O: ≥50 mg/mL; DMSO: ≥100 mg/mL |
The development of D-JNKI-1 originated from foundational research into the JNK signaling cascade and its role in apoptosis. Early work identified the JNK-binding domain (JBD) of JIP1 as a potent inhibitor of JNK-c-Jun interactions. To overcome cellular uptake barriers, the JBD was fused with the HIV-Tat transporter sequence, creating the first-generation L-stereoisomer peptide, L-JNKI-1. However, its rapid proteolytic degradation in vivo limited therapeutic utility. This led to the synthesis of the D-stereoisomer variant, D-JNKI-1, using D-amino acids, which exhibited enhanced metabolic stability while retaining target affinity [2] [7].
Nomenclature evolved through developmental stages:
Significant milestones include:
Table 2: Nomenclature and Developmental History of D-JNKI-1
Context | Designation | Developer/Stage |
---|---|---|
Research & Chemistry | D-JNKI-1 | Xigen SA (Preclinical) |
Otoprotection Clinical | AM-111 | Auris Medical (Phase I-III) |
International Nonproprietary Name | Brimapitide | WHO-assigned |
Ophthalmology Clinical | XG-102 | Phase III for uveitis (completed) |
Proposed Brand Name | Sonsuvi | For hearing loss indication |
D-JNKI-1’s efficacy hinges on its dual-function architecture:
Mechanistic Advantages Over Small Molecules:
Therapeutic Efficacy Highlights:
Table 3: Efficacy of D-JNKI-1 in Preclinical Disease Models
Disease Model | Key Findings | Mechanistic Insight |
---|---|---|
Noise-Induced Hearing Loss | 90% reduction in hair cell death (guinea pig) | ↓ Caspase-3; ↑ Bcl-2/Bax ratio |
Kainic Acid Seizures | Blocked mitochondrial JNK3-Bim complex (rat brain) | Prevented cytochrome c release |
DSS-Induced Colitis | ↓ DAI score; ↓ CD4+/CD8+ T cells (mouse) | Inhibited T-cell activation & cytokine synthesis |
Neomycin Ototoxicity | ↓ ROS; ↓ Caspase-8 cleavage (HEI-OC1 cells) | Suppressed ROS-JNK-AMPK/p38 axis |
Concluding Remarks
D-JNKI-1 exemplifies the rational design of peptide-based kinase inhibitors, leveraging stereochemistry and protein interaction domains to achieve targeted, high-specificity pathway inhibition. Its structural and mechanistic uniqueness—particularly its cell-penetrating capability and pan-JNK inhibition—positions it as a versatile therapeutic candidate for stress-activated pathologies. While clinical development continues to evolve, its preclinical efficacy underscores the centrality of JNK signaling in acute tissue injuries. Future directions include biomaterial-assisted delivery systems to enhance cochlear or cerebral bioavailability and combination therapies with antioxidants for synergistic cytoprotection [2] [3] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: